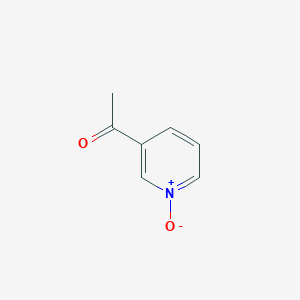

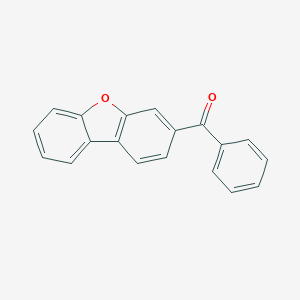

7,8-Dimethoxy-3,4-dihydroisoquinoline

概要

説明

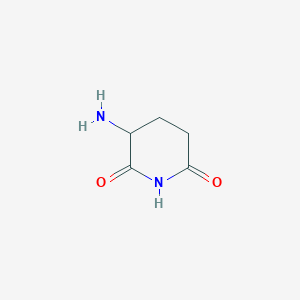

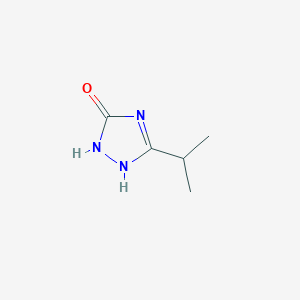

7,8-Dimethoxy-3,4-dihydroisoquinoline (DMQ) is a naturally occurring compound that has been found in various plants, including Corydalis yanhusuo and Stephania japonica. DMQ has been studied extensively due to its potential as a therapeutic agent for various diseases. The compound is known to possess various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

科学的研究の応用

Synthesis and Biological Evaluation

- Synthesis of Novel Heterocycles : 7,8-Dimethoxy-3,4-dihydroisoquinoline was used to synthesize novel annulated dihydroisoquinoline heterocycles, demonstrating cytotoxicity against various cancer cell lines, such as breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma, potentially offering new avenues in cancer therapy (Saleh et al., 2020).

Chemical Preparation and Properties

- Facile Route to Dioxygenated Dihydroisoquinolines : A study described the oxidation of tetrahydroisoquinoline to this compound, providing a method for generating the corresponding imine, crucial for further chemical applications (El-Fishawy et al., 1984).

- Photophysical Properties in Protic Solvents : Research on 6,7-dimethoxy-3,4-dihydroisoquinoline revealed insights into its photophysical properties in protic solvents, showing the presence of solvated initial molecules and protonated cationic forms, important for understanding its spectral and luminescent properties (Dubouski et al., 2006).

Chemical Modification and Applications

- Partial O-Demethylation : A detailed study on the partial O-demethylation of various aromatic dimethoxy-substituted dihydroisoquinolines, including this compound, showed preferential cleavage at specific methoxyl groups, contributing to the understanding of molecular structure and reactivity (Brossi & Teitel, 1970).

Antitumor and Pharmacological Properties

- Antitumor Activity : The compound was synthesized and evaluated for its pharmacological profile, including anticonvulsant effects in different animal models of epilepsy, demonstrating its potential as a novel anticonvulsant agent (Gitto et al., 2009).

- Inhibitory Effects on Apamin-Sensitive Binding Sites : Methoxylated tetrahydroisoquinolinium derivatives, derived from this compound, showed high affinity for apamin-sensitive binding sites, indicating potential therapeutic applications (Graulich et al., 2006).

Safety and Hazards

According to the safety data sheet, “7,8-Dimethoxy-3,4-dihydroisoquinoline” is harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用機序

Target of Action

It is known that similar compounds, such as condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, are highly selective antagonists of muscarinic m4 receptors .

Mode of Action

The mode of action of 7,8-Dimethoxy-3,4-dihydroisoquinoline involves a [4+2] cycloaddition reaction with inverted electronic requirements . The o-quinone methide, generated from the Mannich base, plays the role of the diene component, and this compound acts as the heterodienophile .

Biochemical Pathways

The reaction of this compound with o-quinone methides leads to the formation of various polyaminals of the heterocyclic series .

Result of Action

The result of the action of this compound is the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines when condensed with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols are obtained .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with o-quinone methides occurs in boiling ethanol or o-xylene . The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

生化学分析

Biochemical Properties

It is known that this compound is used in the synthesis of Tetrabenazine, a drug used for the treatment of hyperkinetic movement disorder. This suggests that 7,8-Dimethoxy-3,4-dihydroisoquinoline may interact with enzymes, proteins, and other biomolecules involved in neurological processes.

Cellular Effects

Given its role in the synthesis of Tetrabenazine, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism related to neurological processes.

特性

IUPAC Name |

7,8-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFCAKKLGOGABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCN=C2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226780 | |

| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75877-72-4 | |

| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the presence of 7,8-dimethoxy-3,4-dihydroisoquinoline confirmed in Backebergia militaris?

A2: Tandem mass spectrometry analysis of Backebergia militaris extracts initially suggested the existence of several novel alkaloids, including this compound. [] This finding was further supported by comparing the extract components with authentic compounds using radial thin-layer chromatography. [] The identification was definitively confirmed through the synthesis of this compound, which was characterized and matched to the isolated compound. [] This alkaloid, also known as dehydrolemaireocereine, represents a novel discovery in this particular cactus species. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

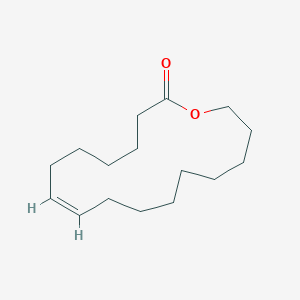

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)